Molecular weight and formula of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid
Molecular weight and formula of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid
An In-Depth Technical Guide to 1-(2-Nitrophenyl)imidazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile component in drug design. When combined with other pharmacologically significant moieties, the potential for developing novel therapeutics increases substantially. This guide focuses on 1-(2-Nitrophenyl)imidazole-4-carboxylic acid, a molecule that synergistically combines three key functional groups: the proven imidazole core, a bio-reductive 2-nitrophenyl group, and a strategically important carboxylic acid handle.
The nitroaromatic group, particularly when positioned ortho to the point of attachment, is a well-established precursor for hypoxia-activated prodrugs.[2] In low-oxygen environments, such as those found in solid tumors or anaerobic infections, endogenous reductases can convert the nitro group into cytotoxic species, offering a targeted therapeutic approach.[2][3] Furthermore, the carboxylic acid function not only enhances aqueous solubility but also serves as a versatile anchor for further chemical modification or can act as a bioisostere for other functional groups, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.[4]
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the physicochemical properties of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid, outlines a robust synthetic and purification strategy, describes the analytical techniques for its characterization, and explores its significant potential in modern therapeutic research.
Physicochemical Properties
The fundamental properties of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid are derived from its constituent parts. The table below summarizes its key molecular and chemical identifiers.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇N₃O₄ | Calculated |
| Molecular Weight | 233.18 g/mol | Calculated |
| IUPAC Name | 1-(2-nitrophenyl)-1H-imidazole-4-carboxylic acid | IUPAC Nomenclature |
| Core Components | Imidazole, Nitrophenyl, Carboxylic Acid | - |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Calculated |
| Hydrogen Bond Acceptors | 5 (2 Imidazole N, 2 Nitro O, 1 Carbonyl O) | Calculated |
Synthesis and Purification
The synthesis of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid is most logically achieved through a two-step process involving an initial N-arylation followed by ester hydrolysis. This strategy protects the reactive carboxylic acid group during the first step, preventing unwanted side reactions and ensuring a higher yield of the desired intermediate.
Proposed Synthetic Protocol
Step 1: N-Arylation of Ethyl 1H-imidazole-4-carboxylate
This step employs a nucleophilic aromatic substitution (SₙAr) reaction, where the deprotonated imidazole nitrogen acts as the nucleophile. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group on the phenyl ring, which activates the ring towards nucleophilic attack.
-
Reactants:
-
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
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1-Fluoro-2-nitrobenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
-
Solvent: Dimethylformamide (DMF)
-
Procedure:
-
To a solution of ethyl 1H-imidazole-4-carboxylate in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20 minutes to facilitate the deprotonation of the imidazole N-H.
-
Add 1-fluoro-2-nitrobenzene to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield crude ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate.
-
Causality Behind Experimental Choices:
-
Protection Strategy: Ethyl 1H-imidazole-4-carboxylate is used as the starting material to protect the carboxylic acid functionality as an ester. The acidic proton of the carboxyl group would otherwise interfere with the basic conditions required for N-arylation.
-
Choice of Base and Solvent: Potassium carbonate is a suitable base for deprotonating the imidazole ring, making it nucleophilic. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SₙAr mechanism without interfering with the reaction.
-
Aryl Halide: 1-Fluoro-2-nitrobenzene is the preferred electrophile because fluorine is an excellent leaving group in SₙAr reactions, and its departure is strongly activated by the ortho-nitro group.
Step 2: Hydrolysis of Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate
The final step is the saponification of the ethyl ester to yield the target carboxylic acid.
-
Reactants:
-
Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate (1.0 eq)
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Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (3.0 eq)
-
-
Solvent: Tetrahydrofuran (THF)/Water mixture (e.g., 3:1)
-
Procedure:
-
Dissolve the crude ester from Step 1 in a mixture of THF and water.
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Add the base (LiOH or NaOH) and stir the mixture at room temperature until TLC indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water to remove residual salts, and dry thoroughly.
-
Purification Workflow
The crude 1-(2-Nitrophenyl)imidazole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity suitable for biological and analytical studies.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.
Expected Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Carboxylic Acid (-COOH) | ~12.0 ppm (broad singlet) | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[5] |
| Nitrophenyl-H (aromatic) | ~7.5 - 8.2 ppm (multiplets) | Protons on the electron-deficient nitrophenyl ring appear in the typical downfield aromatic region. | |
| Imidazole-H (aromatic) | ~7.8 - 8.5 ppm (singlets) | The two protons on the imidazole ring are distinct and appear as sharp singlets. | |
| ¹³C NMR | Carbonyl (-C =O) | ~165 - 185 ppm | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[5] |
| Aromatic Carbons | ~115 - 150 ppm | Signals corresponding to the carbons of both the imidazole and nitrophenyl rings. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | This characteristic broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5] |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong, sharp) | The carbonyl stretch is a strong and easily identifiable absorption.[5] | |
| N-O Stretch (Nitro Group) | ~1520 cm⁻¹ (asymmetric) & ~1340 cm⁻¹ (symmetric) | These two strong absorptions are diagnostic for the presence of a nitro group. | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z ≈ 234.05 | The expected mass-to-charge ratio for the protonated molecule, confirming the molecular weight. |
Applications in Drug Discovery and Research
The unique combination of the three functional groups in 1-(2-Nitrophenyl)imidazole-4-carboxylic acid makes it a highly attractive scaffold for drug discovery, particularly in oncology and infectious diseases.
Rationale as a Hypoxia-Activated Prodrug
The core therapeutic hypothesis for this molecule is its function as a hypoxia-activated prodrug. The 2-nitro group is relatively inert under normal oxygen (normoxic) conditions. However, in the low-oxygen environment characteristic of solid tumors or anaerobic pathogens, one-electron reductases (e.g., cytochrome P450 reductase) can reduce the nitro group. This initiates a cascade that produces highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage DNA and other critical cellular macromolecules, leading to targeted cell death.[2] This mechanism is the basis for the activity of several approved drugs, including the anti-tuberculosis agents Delamanid and Pretomanid.[3]
Reductive Activation Pathway
Caption: Reductive activation of a nitroaromatic prodrug.
Potential Therapeutic Areas
-
Oncology: The molecule could be developed as a targeted agent against a wide range of solid tumors that contain hypoxic regions, which are often resistant to conventional chemotherapy and radiotherapy.
-
Infectious Diseases: As a potential antibacterial or antiparasitic agent, it could be effective against anaerobic organisms responsible for various infections. Its structural similarity to other nitroimidazole drugs suggests it could be investigated for activity against multi-drug resistant tuberculosis (MDR-TB).[3]
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Chemical Biology: The carboxylic acid handle allows for the straightforward attachment of fluorescent tags, affinity labels, or other chemical probes. This makes the molecule a valuable tool for studying the mechanisms of nitroreductase enzymes and the cellular response to hypoxic stress.
Conclusion
1-(2-Nitrophenyl)imidazole-4-carboxylic acid is a molecule of significant scientific interest, positioned at the intersection of established medicinal chemistry principles and targeted therapeutic strategies. Its design rationally combines a biologically active imidazole core, a hypoxia-sensitive nitroaromatic trigger, and a versatile carboxylic acid functional group. The synthetic route is logical and relies on well-understood, high-yielding chemical transformations. The clear potential for this compound as a hypoxia-activated prodrug for cancer and infectious diseases, coupled with its utility as a chemical probe, makes it a compelling target for further investigation by researchers in chemistry, biology, and pharmacology.
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- Organic Chemistry Portal. Imidazole synthesis.
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- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). a review article on synthesis of imidazole derivatives.
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